N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methoxyphenyl)sulfonylbutanamide
Description
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methoxyphenyl)sulfonylbutanamide is a structurally complex molecule featuring a fused [1,3]dioxolo[4,5-f]benzothiazole core linked to a 4-(4-methoxyphenyl)sulfonylbutanamide moiety. The [1,3]dioxolo ring system contributes to electron-rich aromaticity, while the sulfonylbutanamide group enhances solubility and may facilitate interactions with biological targets such as kinases or bacterial enzymes .
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methoxyphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6S2/c1-25-12-4-6-13(7-5-12)29(23,24)8-2-3-18(22)21-19-20-14-9-15-16(27-11-26-15)10-17(14)28-19/h4-7,9-10H,2-3,8,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASPADJFSLWSOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=CC4=C(C=C3S2)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methoxyphenyl)sulfonylbutanamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that summarize its effects in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and a sulfonamide group. Its molecular formula is , and it has a molecular weight of approximately 383.4 g/mol. The presence of the dioxole and methoxyphenyl groups suggests potential interactions with biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral properties of benzothiazole derivatives, which often exhibit inhibitory effects against various viruses. For instance, compounds similar to this compound have shown promising results against Middle East Respiratory Syndrome Coronavirus (MERS-CoV). One study reported that certain benzothiazole derivatives had IC50 values as low as 0.09 μM against MERS-CoV pseudovirus, indicating significant antiviral potential .
| Compound | IC50 (μM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| 1a | 0.73 | >100 | >137 |
| 1b | >10.0 | >100 | - |
| 1c | >10.0 | >100 | - |
| 1d | 2.7 | >100 | >37 |
| 1f | >10.0 | >100 | - |
IC50: 50% Inhibitory Concentration; CC50: 50% Cytotoxic Concentration
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of any new compound. In studies involving related benzothiazole compounds, none exhibited significant cytotoxicity at concentrations below 100 μM. This suggests that this compound may also possess a favorable safety profile .
The mechanism by which benzothiazole derivatives exert their biological effects often involves the inhibition of viral entry or replication within host cells. The structural characteristics of these compounds allow them to interact with viral proteins or host cell receptors, thereby disrupting the viral life cycle.
Study on Antiviral Efficacy
In a recent investigation focused on the antiviral efficacy of benzothiazole derivatives against MERS-CoV, several compounds were synthesized and tested for their inhibitory effects. The study highlighted that modifications to the benzothiazole structure significantly influenced antiviral activity. For example, the introduction of electron-withdrawing groups at specific positions enhanced inhibitory potency .
Comparative Analysis with Other Compounds
A comparative analysis was conducted between this compound and other known antiviral agents. The results indicated that while some traditional antiviral drugs exhibit higher potency in certain contexts, the unique structural features of this compound may provide novel pathways for therapeutic development.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
- GSK735826A (N-(4-(pyridin-2-yl)thiazol-2-yl)-(1,3)dioxolo[4′,5′:4,5]benzo[1,2-d]thiazol-6-amine): Shares the [1,3]dioxolo[4,5-f]benzothiazole core but replaces the sulfonylbutanamide with a pyridinylthiazole amine.
- N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-nitrobenzamide :
Sulfonyl Group Variations
- CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide): Features a methoxyphenyl-oxadiazole-sulfanyl group instead of the sulfonylbutanamide.
- N-(4-Methoxyphenyl)benzenesulfonamide :
Table 1: Key Structural and Functional Differences
Spectral Comparisons
- IR Spectroscopy :
- NMR Data :
- The methoxy group’s singlet (~δ 3.8 ppm) and aromatic proton splitting patterns distinguish it from nitro- or halogen-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
